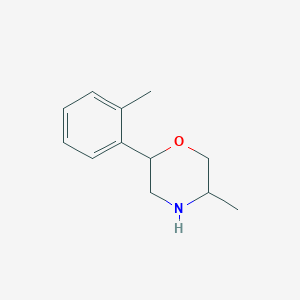
5-甲基-2-(2-甲基苯基)吗啉
描述
5-Methyl-2-(2-methylphenyl)morpholine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2-(2-methylphenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-(2-methylphenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药化学
5-甲基-2-(2-甲基苯基)吗啉: 是一种具有潜在医药化学应用的化合物,因为它含有吗啉基团。 吗啉存在于多种具有生物活性的分子中,包括抗抑郁剂 . 它们可以作为合成靶向中枢神经系统的药物的关键结构单元,例如选择性 serotonin 重摄取抑制剂 (SSRI) 和三环抗抑郁剂 (TCA) .
农业
在农业中,吗啉衍生物因其杀真菌特性而被利用5-甲基-2-(2-甲基苯基)吗啉可以被研究其在保护作物免受真菌病原体侵害方面的功效,可能有助于开发新的农药 .
材料科学
吗啉环是材料科学中常见的特征,特别是在聚合物和树脂的合成中5-甲基-2-(2-甲基苯基)吗啉可以被研究其在创造具有特定机械和化学性能的新材料中的作用 .
环境科学
吗啉化合物在环境科学中具有应用,特别是在水处理过程中5-甲基-2-(2-甲基苯基)吗啉可以被研究其与污染物相互作用并帮助其从水源中去除的能力 .
生物化学
在生物化学中,吗啉衍生物经常被用作合成肽和其他生物活性分子的构建块5-甲基-2-(2-甲基苯基)吗啉可能在肽相互作用的研究和生物化学测定的开发中很有价值 .
药理学
吗啉衍生物的药理学潜力很大,其应用范围从抗病毒到抗癌治疗5-甲基-2-(2-甲基苯基)吗啉可能是开发新治疗剂的候选药物,因为它与具有药理活性的吗啉具有结构相似性 .
生物活性
5-Methyl-2-(2-methylphenyl)morpholine is a chemical compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, interaction studies, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of 5-Methyl-2-(2-methylphenyl)morpholine is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol. The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms. The unique ortho-substitution pattern on the phenyl ring may influence its biological activity and chemical reactivity differently compared to other morpholine derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Morpholine Ring Structure | Six-membered ring |
Synthesis of 5-Methyl-2-(2-methylphenyl)morpholine
The synthesis of this morpholine derivative typically involves several steps, leveraging readily available reagents optimized for efficiency and yield. The methods often include the use of amino alcohols and halides as precursors, highlighting the versatility in creating substituted morpholines.
Interaction Studies
Current research on 5-Methyl-2-(2-methylphenyl)morpholine primarily focuses on its interactions within biological systems. Although specific documented information regarding its mechanism of action is limited, studies suggest it may interact with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for assessing the compound's safety and efficacy in therapeutic contexts.
Case Studies and Research Findings
- Inhibition Studies : While there are no direct studies on the inhibition properties of 5-Methyl-2-(2-methylphenyl)morpholine, related morpholine derivatives have shown promise as inhibitors for enzymes such as carbonic anhydrase (CA-II). For instance, morpholine-based thiazole derivatives have been developed to inhibit CA-II effectively, suggesting that similar structures might exhibit comparable activities .
- Potential Applications : The compound's unique structural characteristics could lead to applications in medicinal chemistry, particularly in developing new pharmaceuticals targeting specific pathways or diseases. Its structural similarity to known bioactive compounds indicates potential for further investigation into its therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of 5-Methyl-2-(2-methylphenyl)morpholine, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-2-(p-tolyl)morpholine | C₁₂H₁₇NO | Para-substituted phenyl group |
| 5-Methyl-2-(4-methylphenyl)morpholine | C₁₂H₁₇NO | Different phenyl substitution |
| 5-Methyl-2-(3-methylphenyl)morpholine | C₁₂H₁₇NO | Meta-substituted phenyl group |
The specific ortho-substitution pattern on the phenyl ring in 5-Methyl-2-(2-methylphenyl)morpholine may lead to distinct interactions within biological systems compared to para or meta-substituted analogs.
属性
IUPAC Name |
5-methyl-2-(2-methylphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-5-3-4-6-11(9)12-7-13-10(2)8-14-12/h3-6,10,12-13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLIJLILAIMCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099679-79-4 | |
| Record name | 5-methyl-2-(2-methylphenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















